
Penicillin g
准备方法
合成路线及反应条件
苄基青霉素是通过青霉菌属真菌发酵生产的 . 发酵过程包括真菌在富含营养的培养基中生长,然后提取和纯化抗生素。合成路线包括以下步骤:
发酵: 青霉菌属真菌在含有葡萄糖、乳糖和其他营养物质的培养基中培养。
提取: 将发酵液过滤以去除真菌生物量,然后使用有机溶剂提取抗生素。
纯化: 将粗提物通过结晶和其他色谱技术纯化,以获得纯苄基青霉素。
工业生产方法
苄基青霉素的工业生产涉及在生物反应器中进行大规模发酵,然后进行下游加工以提取和纯化抗生素。 该过程经过优化,以最大限度地提高产量并确保最终产品的质量 .
化学反应分析
反应类型
苄基青霉素会发生各种化学反应,包括:
水解: 苄基青霉素可以被β-内酰胺酶水解,形成无活性的青霉酸.
氧化: 苄基青霉素在某些条件下可能会发生氧化降解,导致形成各种降解产物。
取代: 苄基青霉素可以发生亲核取代反应,特别是在β-内酰胺环上。
常用试剂和条件
水解: 由β-内酰胺酶或酸性/碱性条件催化。
氧化: 在存在过氧化氢等氧化剂的情况下会发生。
取代: 胺类等亲核试剂在适当条件下可以与β-内酰胺环反应。
主要产物
青霉酸: 由苄基青霉素水解形成。
降解产物: 通过氧化降解形成的各种化合物。
科学研究应用
Pharmacological Properties
Mechanism of Action
Penicillin G exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the cross-linking of peptidoglycan layers. This leads to cell lysis due to osmotic pressure and activation of autolysins, which further degrade the cell wall .
Pharmacokinetics
- Absorption: this compound is sensitive to gastric acid and is typically administered via parenteral routes.
- Distribution: It achieves high concentrations in body fluids such as synovial and peritoneal fluids, particularly during inflammation.
- Metabolism: Minimal hepatic metabolism occurs; it is primarily excreted unchanged in urine.
- Elimination Half-life: Approximately 30 minutes to 1 hour in healthy adults .
Clinical Indications
This compound is indicated for a variety of severe infections caused by susceptible organisms. Notable applications include:
Case Studies and Research Findings
-
Meningitis Treatment
A study demonstrated that this compound effectively reduced mortality rates in patients with bacterial meningitis when administered promptly. The rapid achievement of therapeutic levels was crucial for patient outcomes . -
Endocarditis Management
In cases of infective endocarditis caused by Streptococcus species, this compound combined with gentamicin showed improved efficacy compared to monotherapy, highlighting the importance of combination therapy in severe infections . -
Syphilis Treatment
Clinical guidelines recommend this compound as the first-line treatment for syphilis across all stages, with studies indicating high cure rates and low recurrence when administered correctly .
Antibiotic Resistance
Despite its effectiveness, the emergence of antibiotic resistance poses a significant challenge. Resistance mechanisms include:
- Beta-lactamase Production: Some bacteria produce enzymes that hydrolyze the beta-lactam ring of this compound, rendering it ineffective.
- Porin Channel Mutations: Gram-negative bacteria may alter porin channels to limit this compound entry .
Research indicates that resistance rates are rising, particularly among enterococci and certain strains of Staphylococcus aureus. Continuous surveillance and antibiotic stewardship programs are essential to mitigate these trends .
作用机制
苄基青霉素通过抑制细菌细胞壁合成来发挥抗菌作用。它与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合,干扰肽聚糖链的交联。 这种破坏会削弱细胞壁,导致细胞裂解和死亡 . 主要的分子靶标是 PBP,它们对于细胞壁合成至关重要 .
相似化合物的比较
类似化合物
氨苄青霉素: 一种广谱青霉素类抗生素,比苄基青霉素具有更好的口服吸收性。
阿莫西林: 与氨苄青霉素类似,但具有更好的吸收和稳定性。
甲氧西林: 一种耐青霉素酶的青霉素,用于治疗由产生青霉素酶的细菌引起的感染。
独特性
苄基青霉素因其对革兰氏阳性菌的高效力和作为第一个被发现的青霉素类抗生素的历史意义而独一无二 . 它仍然是治疗特定感染的宝贵抗生素,并且是抗生素研究中的参考化合物 .
生物活性
Penicillin G, a β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections since its discovery. Its primary mechanism of action involves inhibiting the synthesis of the bacterial cell wall, which is critical for bacterial growth and survival. This article delves into the biological activity of this compound, highlighting its efficacy against various bacterial strains, its pharmacokinetics, and recent research findings that explore its potential synergistic effects with other compounds.
This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits transpeptidation, a crucial step in the cross-linking of peptidoglycan layers, leading to cell lysis and death. The effectiveness of this compound is particularly noted against Gram-positive bacteria and some Gram-negative bacteria that have not developed resistance mechanisms.
Antimicrobial Efficacy
The antimicrobial activity of this compound has been extensively studied across various bacterial strains. Below is a summary of key findings from recent research:
Pharmacokinetics
This compound has a short half-life, typically ranging from 30 to 60 minutes , necessitating frequent dosing for effective therapeutic levels. Its absorption varies based on the route of administration:
- Intravenous (IV) : Rapidly achieves therapeutic levels.
- Intramuscular (IM) : Slower absorption; peak concentrations reached within 30-60 minutes.
- Oral : Poor bioavailability due to gastric acid degradation; not typically used orally without protective formulations.
Synergistic Effects with Other Compounds
Recent studies have explored the potential for enhancing the efficacy of this compound through combinations with other antimicrobial agents. Notable findings include:
- Isoalantolactone : This compound has been shown to enhance the antimicrobial activity of this compound against β-lactamase-positive S. aureus strains, suggesting a synergistic effect that could overcome resistance mechanisms .
- Plant Extracts : Research indicates that combining this compound with extracts from Eucalyptus globulus and Juglans regia can significantly improve its antibacterial effects against resistant strains .
Case Studies
-
Combination Therapy in Resistant Infections :
A study demonstrated that when this compound was combined with isoalantolactone, there was a notable reduction in colony-forming units (CFUs) against resistant S. aureus strains in vitro and in animal models, indicating potential for clinical application in treating resistant infections . -
Clinical Application in Prophylaxis :
In a hollow fiber infection model simulating Group A Streptococcus infections, constant concentrations of this compound were effective in preventing bacterial growth over extended periods, highlighting its role in prophylactic treatment strategies .
常见问题
Q. How can researchers design experiments to investigate the stability of Penicillin G under varying pH and temperature conditions?
Basic Research Focus
To assess this compound stability, use controlled enzymatic activity assays under defined physicochemical conditions. For example:
- pH stability : Prepare buffer solutions (pH 6.0–9.0) and measure this compound Acylase (PGA) activity via spectrophotometry at 415 nm using phenylacetyl potassium salt hydrolysis to quantify 6-aminopenicillanic acid (6-APA) .
- Temperature stability : Incubate this compound solutions at 25–55°C and monitor activity decay over time using kinetic assays. Fixed PGA exhibits peak activity at 45°C but retains stability due to enhanced mechanical strength from magnetic nanoparticle immobilization .
Methodological Note : Include negative controls (e.g., denatured enzyme) and triplicate measurements to ensure reproducibility .
Q. What advanced techniques are available for immobilizing this compound Acylase (PGA) to enhance catalytic efficiency?
Advanced Research Focus
Immobilization on magnetic Ni-Co ferrite nanocomposites (e.g., Ni₀.₇Co₀.₃Fe₂O₄@SiO₂-CHO) improves enzyme stability and reusability:
- Procedure : Mix 0.1 g nanocomposite with PGA in pH 8.0 phosphate buffer, incubate at 37°C for 4 hours, and recover via magnetic separation .
- Characterization : Use FT-IR spectroscopy (Si-O-Si bonds at 1,124 cm⁻¹), SEM (particle size ~21 nm), and EDX (elemental composition validation) to confirm immobilization .
- Outcome : Fixed PGA retains >80% activity after 10 cycles and operates optimally at pH 7.5–8.0, unlike free PGA (pH 8.0) .
Q. How should researchers address contradictions in reported half-life values of this compound under similar experimental conditions?
Data Contradiction Analysis
Discrepancies may arise from variations in:
- Substrate purity : Impurities in phenylacetyl derivatives can skew hydrolysis rates. Validate substrates via NMR or LC-MS .
- Enzyme source : PGA from E. coli vs. Bacillus spp. may differ in thermostability. Standardize enzyme batches using Bradford assays .
- Statistical rigor : Apply ANOVA or linear regression to compare datasets, and report confidence intervals (e.g., 95% CI) .
Recommendation : Follow PRISMA guidelines for systematic reviews to harmonize data interpretation .
Q. What methodologies are recommended for synthesizing novel this compound derivatives with improved β-lactamase resistance?
Advanced Synthetic Chemistry Focus
Modify the β-lactam ring via:
- Rearrangement reactions : Convert Penicillin V methyl ester to thiazolidine derivatives using thiol-methylamine or cyclopropanemethylamine .
- Side-chain functionalization : Introduce 2-(bromomethyl)benzothiazole groups to enhance steric hindrance against β-lactamase .
- Characterization : Confirm structures via HR-MS (>95% purity), ¹H/¹³C NMR, and IR spectroscopy. Use column chromatography for purification .
Experimental Design Tip : Optimize reaction conditions (e.g., solvent polarity, catalyst load) using Design of Experiments (DoE) to minimize byproducts .
Q. How can researchers ensure reproducibility when replicating this compound degradation studies?
Basic Methodological Rigor
- Detailed protocols : Specify buffer composition (e.g., 50 mM phosphate, pH 7.4), enzyme concentrations, and incubation times .
- Instrument calibration : Standardize spectrophotometers using 6-APA reference standards and validate via inter-laboratory comparisons .
- Data transparency : Publish raw datasets and chromatograms in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s 15-word figure titles) .
Advanced Consideration : Use open-access platforms like Zenodo to share protocols, enabling third-party validation .
What strategies are effective for formulating research questions on this compound’s mechanism of action using the PICO/FINER frameworks?
Research Question Design
- PICO Framework :
- FINER Criteria : Ensure questions are feasible (lab resources available), novel (e.g., synergy with adjuvants), and ethical (animal model guidelines) .
Example Question : How does this compound’s binding affinity to penicillin-binding proteins (PBPs) vary across methicillin-resistant Staphylococcus aureus (MRSA) clonal types?
属性
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSARLDLIJGVTE-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-98-4 (mono-potassium salt), 69-57-8 (mono-hydrochloride salt) | |
Record name | Benzylpenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046934 | |
Record name | Penicillin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (210 mg/L), WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/, PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/, SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE, 2.85e-01 g/L | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
MP 106-110 °C (WITH DECOMPOSITION); DENSITY 1.255-1.256; AQ SOLN ARE DEXTROROTATORY; SOLUBILITIES @ 28 °C: 6.8 MG/ML IN WATER, GREATER THAN 20 MG/ML IN METHANOL, 0.075 MG/ML IN BENZENE, 1.05 IN TOLUENE /PENICILLIN G PROCAINE/ | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, penicillin G inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that penicillin G interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
AMORPHOUS WHITE POWDER | |
CAS No. |
61-33-6 | |
Record name | Penicillin G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzylpenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penicillin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-phenylacetamido)penicillanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLIN G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q42T66VG0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PENICILLIN G | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214-217 °C, 214 - 217 °C | |
Record name | Benzylpenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01053 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penicillin G | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。